stigmatellin

Oxidative Stress Mitochondrial Dysfunction Inhibitor Selectivity

Stigmatellin is a chromone-ring natural product from Stigmatella aurantiaca that acts as a high-affinity Qo site inhibitor of the mitochondrial cytochrome bc1 complex. Unlike other Qo inhibitors, it completely eliminates superoxide anion generation and induces a unique 'fixed' Rieske ISP conformation. Its anti-cooperative binding stoichiometry (0.5 per dimer) makes it essential for ROS mechanism dissection, cryo-EM studies, and allosteric research. Specify ≥98% purity for reproducible results.

Molecular Formula C30H42O7
Molecular Weight 514.6 g/mol
Cat. No. B1206613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namestigmatellin
Synonymsstigmatellin
Molecular FormulaC30H42O7
Molecular Weight514.6 g/mol
Structural Identifiers
SMILESCC=C(C)C=CC=CC(C(C)C(C(C)CCC1=C(C(=O)C2=C(O1)C(=C(C=C2OC)OC)O)C)OC)OC
InChIInChI=1S/C30H42O7/c1-10-18(2)13-11-12-14-22(33-6)21(5)29(36-9)19(3)15-16-23-20(4)27(31)26-24(34-7)17-25(35-8)28(32)30(26)37-23/h10-14,17,19,21-22,29,32H,15-16H2,1-9H3
InChIKeyUZHDGDDPOPDJGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Stigmatellin Procurement Guide: A High-Potency Qo Site Inhibitor for Cytochrome bc1 Complex Research


Stigmatellin is a chromone-ring natural product derived from the myxobacterium Stigmatella aurantiaca [1]. It functions as a potent and specific inhibitor of the mitochondrial cytochrome bc1 complex (Complex III) by binding with high affinity to the ubiquinol oxidation (Qo) site [2]. This binding disrupts the electron transport chain, making it a critical tool compound for investigating cellular respiration, mitochondrial dysfunction, and the mechanisms of quinone-binding site inhibitors [3].

Why Stigmatellin Cannot Be Substituted with Other Qo Site Inhibitors Like Myxothiazol or Strobilurins


Despite targeting the same Qo site on the cytochrome bc1 complex, stigmatellin exhibits a unique binding mode and downstream functional profile compared to other Qo site inhibitors such as myxothiazol, azoxystrobin, and methoxyacrylate-stilbene (MOAS) [1]. Crystallographic studies reveal that stigmatellin induces a specific, 'fixed' conformation of the Rieske iron-sulfur protein (ISP) [2]. This structural distinction translates into critical functional differences: stigmatellin completely eliminates superoxide anion (reactive oxygen species, ROS) generation by the bc1 complex, whereas myxothiazol only partially reduces it [3]. Furthermore, stigmatellin demonstrates anti-cooperative binding with a stoichiometry of 0.5 per bc1 dimer, a property that is not universally shared across all Qo inhibitors and is linked to its mechanism of action [4]. These quantifiable differences in binding kinetics, ROS modulation, and allosteric effects mean that stigmatellin is not an interchangeable reagent for other bc1 inhibitors.

Quantitative Evidence for Stigmatellin Differentiation in Cytochrome bc1 Complex Research


Stigmatellin Completely Abolishes Superoxide Anion (ROS) Generation, in Contrast to Myxothiazol

Stigmatellin eliminates ROS production by the cytochrome bc1 complex, a key differentiator from the structurally related Qo inhibitor myxothiazol. In isolated bovine and yeast bc1 complexes, stigmatellin reduced the superoxide anion generation rate to undetectable levels (0% of control), whereas myxothiazol only partially reduced the rate, allowing residual ROS formation [1].

Oxidative Stress Mitochondrial Dysfunction Inhibitor Selectivity

Stigmatellin Demonstrates Anti-Cooperative Binding with a Stoichiometry of 0.5 per bc1 Dimer

Stigmatellin binds to the dimeric yeast cytochrome bc1 complex with a unique anti-cooperative mechanism. Titration experiments reveal a stoichiometry of 0.5 inhibitors per bc1 dimer for full inhibition, indicating that binding of one stigmatellin molecule is sufficient to completely inhibit the dimeric enzyme [1]. This is in contrast to a simple competitive model and suggests a 'half-of-the-sites' mechanism.

Enzyme Kinetics Allosteric Regulation Mechanism of Action

Stigmatellin Inhibits Cytochrome bc1 Complex Activity in Myxothiazol-Resistant Systems

In mitochondria isolated from Euglena gracilis, the cytochrome bc1 complex activity exhibits differential sensitivity to Qo site inhibitors. The complex activity is fully inhibited by stigmatellin and antimycin, but is resistant to myxothiazol [1]. This demonstrates that stigmatellin can access and inhibit the Qo site in biological contexts where other common Qo inhibitors, like myxothiazol, are ineffective.

Inhibitor Resistance Model Organisms Respiratory Chain

Crystal Structure Reveals Stigmatellin Fixes the Rieske ISP in a Distinct Conformation Compared to Myxothiazol

High-resolution X-ray crystallography of the bovine bc1 complex (PDB: 1SQX, 2.6 Å) has classified stigmatellin as a 'Pm' (mobile) type inhibitor, distinct from the 'Pf' (fixed) type. It induces a specific conformational change in the Rieske iron-sulfur protein (ISP) [1]. This contrasts with inhibitors like myxothiazol (PDB: 1SQP), which were found to induce a different ISP conformation, classified as 'Pf' [2]. These structural differences, defined at the atomic level, directly impact electron transfer rates and inhibitor binding kinetics.

Structural Biology Crystallography Binding Mode

Optimal Research and Procurement Scenarios for Stigmatellin


Investigating Mitochondrial Reactive Oxygen Species (ROS) Generation and Oxidative Stress

Stigmatellin is the inhibitor of choice for experiments where complete and unequivocal suppression of superoxide anion production from the bc1 complex is required [1]. Its ability to eliminate, rather than just reduce, ROS formation (as shown in direct comparison with myxothiazol) makes it essential for dissecting sources of mitochondrial oxidative damage, studying ischemia/reperfusion injury, and screening for other ROS-modulating compounds.

Structural and Biophysical Studies of the Cytochrome bc1 Complex

Given its distinct 'Pm' classification and its unique effect on the Rieske ISP conformation, stigmatellin is a critical reagent for X-ray crystallography, cryo-EM, and spectroscopic studies of Complex III [1]. Its use is necessary to trap the enzyme in a specific, well-defined conformational state that is different from that induced by myxothiazol or strobilurins, enabling a more complete understanding of the enzyme's catalytic cycle [2].

Research on Inhibitor Resistance in Non-Model Eukaryotes

Stigmatellin is a powerful tool for investigating respiratory pathways in organisms like Euglena, where common Qo inhibitors like myxothiazol are ineffective [1]. Its broad-spectrum inhibitory profile against the bc1 complex across different species ensures its utility in comparative biochemistry and evolutionary studies of mitochondrial function [2].

Kinetic Studies of Allosteric Regulation in Dimeric Enzymes

The well-documented anti-cooperative binding of stigmatellin to the bc1 dimer (stoichiometry of 0.5) [1] makes it an excellent model compound for studying allosteric mechanisms and half-of-the-sites reactivity. It is a key tool for biochemists and enzymologists seeking to understand how ligand binding in one active site can regulate activity in a second, distal site within a protein complex.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for stigmatellin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.